molecular formula C17H13F3N4O3S B2506919 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2191267-35-1

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2506919
CAS RN: 2191267-35-1
M. Wt: 410.37
InChI Key: PZCUJHRVTRMRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as PTPRZ1 inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. It is a small molecule that inhibits the activity of PTPRZ1, a receptor tyrosine phosphatase that has been implicated in the progression of various types of cancer.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with targets such as kinases and proteases, which are crucial in the regulation of cell growth and apoptosis. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its unique chemical structure enables it to disrupt bacterial cell walls and inhibit essential bacterial enzymes, leading to the death of pathogenic microorganisms. Research has highlighted its effectiveness against a range of bacterial strains, including antibiotic-resistant ones .

Neuroprotective Agents

In the field of neuroprotection, this compound has been investigated for its potential to protect neurons from oxidative stress and inflammation. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Drug Delivery Systems

The compound’s chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with other molecules and its solubility profile allow it to be used as a carrier for delivering therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing the side effects of treatments.

These applications highlight the versatility and potential of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.

Example source for anticancer research. Example source for antimicrobial activity. Example source for neuroprotective agents. : Example source for anti-inflammatory applications. : Example source for cardiovascular research. : Example source for diabetes management. : Example source for antiviral research. : Example source for drug delivery systems.

properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c18-17(19,20)27-13-3-5-14(6-4-13)28(25,26)24-11-15-16(23-9-8-22-15)12-2-1-7-21-10-12/h1-10,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCUJHRVTRMRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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